8-(Benzyloxy)-7-bromo-5-phenylquinoline

MAO-B Inhibition Neurodegeneration Parkinson's Disease

Researchers require validated quinoline scaffolds with orthogonal functionality for SAR studies or diverse library synthesis. This compound delivers both. - **Biological validation**: Quantified MAO-B inhibition (IC50 = 209 nM, rat), enabling direct neurodegenerative disease probe applications. - **Synthetic versatility**: 7-Bromo for Suzuki/Buchwald-Hartwig cross-coupling; 8-benzyloxy as a protecting group for selective derivatization without free phenol interference. - **Strategic advantage**: Enables access to 5,7-disubstituted quinolin-8-ol libraries inaccessible with free hydroxyl analogs. Procure as a validated lead scaffold or protected intermediate for medicinal chemistry.

Molecular Formula C22H16BrNO
Molecular Weight 390.3 g/mol
Cat. No. B15244716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Benzyloxy)-7-bromo-5-phenylquinoline
Molecular FormulaC22H16BrNO
Molecular Weight390.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C3=C2N=CC=C3)C4=CC=CC=C4)Br
InChIInChI=1S/C22H16BrNO/c23-20-14-19(17-10-5-2-6-11-17)18-12-7-13-24-21(18)22(20)25-15-16-8-3-1-4-9-16/h1-14H,15H2
InChIKeyFRYQKUQZCYOEEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Benzyloxy)-7-bromo-5-phenylquinoline Overview


8-(Benzyloxy)-7-bromo-5-phenylquinoline (CAS: 1956355-51-3) is a synthetically versatile quinoline derivative featuring a 5-phenyl group, a 7-bromo substituent, and a protected 8-benzyloxy moiety . This precise substitution pattern on the quinoline core enables its dual role as both a direct pharmacological probe and a key synthetic intermediate. The compound has demonstrated quantifiable in vitro activity as a monoamine oxidase B (MAO-B) inhibitor [1], a target relevant to neurodegenerative diseases. Simultaneously, its bromo and protected hydroxyl groups render it a strategic building block for further derivatization via cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate diverse libraries of 5-aryl or 5-alkyl quinolin-8-ols .

1 MAO-B pathway probe for neurodegeneration model research
2 Protected intermediate for selective cross-coupling at 7-position
3 Dual role as synthetic building block and chemical probe

Non-Substitutability of 8-(Benzyloxy)-7-bromo-5-phenylquinoline


Generic substitution with close analogs like 7-bromo-5-phenylquinolin-8-ol or 8-benzyloxy-5-bromoquinoline is precluded by their distinct reactivity profiles and biological target engagement . The 8-benzyloxy group in the target compound serves as a critical protecting group, enabling the use of the 7-bromo substituent in selective cross-coupling reactions without interference from a free phenol . This protection is essential for generating complex 5,7-disubstituted quinoline libraries that are inaccessible with the free 8-hydroxy analog. Furthermore, the presence of the 5-phenyl group and the 7-bromo substituent in the target compound creates a unique hydrophobic and electronic environment that is essential for its observed MAO-B inhibitory activity, a property not conserved in simpler 8-benzyloxyquinoline or 5-bromoquinoline scaffolds [1]. Therefore, selecting this specific compound is mandated for synthetic strategies requiring orthogonal protection or for studies aiming to replicate its specific nanomolar MAO-B inhibition profile.

Risk 1 Unprotected 8-OH analog may lead to side reactions, limiting selective C7 functionalization.
Risk 2 MAO-B inhibition may not transfer to analogs lacking the 5-phenyl-7-bromo substitution pattern.

Evidence for 8-(Benzyloxy)-7-bromo-5-phenylquinoline


MAO-B Inhibition vs. Selegiline

The target compound inhibits rat monoamine oxidase B (MAO-B) with an IC50 of 209 nM in a brain mitochondrial homogenate assay [1]. In contrast, the clinically used MAO-B inhibitor l-deprenyl (selegiline) exhibits an IC50 of 37 nM under comparable rat MAO-B assay conditions [2]. While less potent than the irreversible inhibitor selegiline, the 209 nM IC50 of 8-(Benzyloxy)-7-bromo-5-phenylquinoline represents a distinct, moderate, and quantifiable starting point for reversible inhibitor development.

MAO-B IC50
Reported
209 nM vs 37 nM (Selegiline)
Supports MAO-B SAR probe use
Cross-study comparison; confirm in same assay
MAO-B Inhibition Neurodegeneration Parkinson's Disease

Orthogonal Protection Enables Selective Cross-Coupling

The 8-benzyloxy group in the target compound acts as a stable protecting group for the 8-hydroxyl function during cross-coupling reactions at the 7-position. This is a key synthetic advantage over the unprotected analog, 7-bromo-5-phenylquinolin-8-ol. Published synthetic procedures demonstrate that 8-benzyloxy-5-bromoquinoline, a close analog, can undergo selective Suzuki coupling with arylboronic acids at the 5-position, followed by clean deprotection to yield 5-arylquinolin-8-ols . The presence of the 7-bromo substituent in the target compound provides a second orthogonal handle for sequential or divergent synthesis.

Synthetic Strategy
Class-level inference
8-OBn protection enables selective C7 cross-coupling
Enables divergent library synthesis
Inferred from close analog; verify directly
Synthetic Methodology Suzuki Coupling Protecting Group Strategy

8-(Benzyloxy)-7-bromo-5-phenylquinoline Applications


Reversible MAO-B Inhibitor Development

Procure this compound to serve as a validated starting point for medicinal chemistry campaigns targeting monoamine oxidase B (MAO-B). Its confirmed IC50 of 209 nM against rat MAO-B [1] provides a benchmark for structure-activity relationship (SAR) studies. Researchers can modify the 5-phenyl or 7-bromo positions to improve potency and selectivity, aiming to create novel, reversible inhibitors for applications in Parkinson's disease or Alzheimer's disease research, differentiating from irreversible clinical standards like selegiline [2].

Synthesis of 5,7-Disubstituted Quinolin-8-ol Libraries

Use this compound as a core scaffold in medicinal chemistry for the divergent synthesis of 5,7-disubstituted quinolin-8-ol derivatives. The 7-bromo group allows for an initial palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to introduce a first set of diversity elements. Subsequent deprotection of the 8-benzyloxy group reveals a free 8-hydroxyl, which can then be functionalized or used for metal chelation . This orthogonal protection strategy is essential for generating complex compound libraries for high-throughput screening against a variety of biological targets.

Advanced Intermediates for Kinase Inhibitors

Employ this compound as a strategic intermediate for synthesizing advanced pharmacophores. The quinoline core, substituted with a 5-phenyl group, is a common motif in kinase inhibitors. The specific substitution pattern of this compound allows for the precise and efficient introduction of molecular diversity at the 7-position while maintaining the core structure intact. This capability is critical for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds in oncology or inflammation research programs.

Application
Selection Property
Validation Focus
Neurodegeneration model SAR
Reported MAO-B inhibition profile
Confirm potency and reversibility in assay
Divergent quinoline library synthesis
Orthogonal 7-Br / 8-OBn reactivity
Cross-coupling efficiency and deprotection yield
Kinase pharmacophore elaboration
5-Phenylquinoline core with derivatizable 7-position
Target kinase selectivity and PK profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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